Journal Name:Journal of Power Sources
Journal ISSN:0378-7753
IF:9.2
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504093/description#description
Year of Origin:1976
Publisher:Elsevier
Number of Articles Per Year:1198
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-04-11 , DOI:
10.1002/sia.7212
Matrix-enhanced secondary ion mass spectrometry (ME-SIMS) is an effective pre-treatment method for the sensitivity enhancement of large molecules. Recently, matrix-assisted laser desorption/ionization (MALDI) matrices, which consist of aromatic acids with benzene rings, have been developed using this technique. However, there are several differences in the desorption and ionization processes of SIMS and MALDI. In this study, the sensitivities of phospholipids mixed with aliphatic carboxylic acids were investigated using Bi-cluster time-of-flight SIMS (TOF-SIMS). Trans-aconitic acid (tri-carboxylic acid) and citric acid (hydroxycarboxylic acid) were used as the matrices. 2,5-Dihydroxybenzoic acid (DHB), which is a typical aromatic MALDI matrix, was selected as the reference matrix. When trans-aconitic acid and DHB were used as matrices, the secondary ion yields of [M + H]+ and [2 M + H]+ for phospholipids were approximately 10–150 times higher than that of the pristine lipid. For samples with citric acid, the yield enhancements of [M + H]+ and [2 M + H]+ were approximately 400–1000 times higher than those of pristine lipids. Furthermore, the protonated ionization of citric acid was mostly suppressed because of mixture with phospholipids. These results indicate that the matrix effect between phospholipids and the matrix contributes to the sensitivity enhancement of the target molecules. Hence, aliphatic carboxylic acid was equally or more effective than the MALDI matrix for the sensitivity enhancement of phospholipids in Bi-cluster TOF-SIMS.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-06-15 , DOI:
10.1002/sia.7245
The corrosion of carbon steel is always a very serious issue, and the addition of corrosion inhibitors is an effective approach to prohibiting the corrosion of carbon steel. Because expired drugs are environmentally friendly, green, and non-toxic; thus, this work provides a new idea for the treatment of expired drugs. The expired flunarizine hydrochloride (FH) is used as corrosion inhibitors for Q235 steel, investigating the corrosion inhibition efficiency of expired FH with different concentrations for carbon steel and illustrating the corrosion inhibition mechanism. Electrochemical impedance and Tafel curves are used to investigate the corrosion inhibition of carbon steel under 1 M HCl solution with different concentrations of the expired FH, and the corrosion efficiency is calculated according to the immersion tests, and the corrosion inhibition efficiency is more than 88.5%. Scanning electron microscopy (SEM), Fourier transform infrared spectrometer (FTIR), and Raman spectroscopy strongly support the results of the electrochemical experiment. Besides, the simulation results also provide the strong supports for the experimental results.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-02-20 , DOI:
10.1002/sia.7209
A current obstacle to the development of extremely flexible and high-performance optoelectronic devices using transition metal dichalcogenide nanosheets is the incomplete understanding of the exciton and free carrier recombination in the presence of defects. Here, taking liquid-phase exfoliated few-layer MoS2 nanosheets as a model system, we demonstrate the exciton and free carrier recombination mechanism by employing pump energy and fluence-dependent ultrafast transient absorption spectroscopy. We demonstrate that 3.10 eV pump excitation, much above the lowest energy A exciton of four to six layers of MoS2 nanosheets (~1.84 eV), generates excitons and free carriers. The excitons decay quickly within ~3 ps due to the defect capture via the Shockley–Read–Hall mechanism. In contrast, free carriers show slower recombination (~1000 ps), which is an order of magnitude larger than the exciton recombination time. We verified this idea by exciting the sample with 1.94–2.22 eV pump excitations that predominantly generate excitons decaying within ~3 ps. Our systematic studies in few-layer MoS2 nanosheets reveal crucial information on the unexplored domain of excitons and free carriers recombination in the presence of defects for several optoelectronic applications.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-01-31 , DOI:
10.1002/sia.7199
Metronidazole (MNZ) is one of the extensively consumed generic antibiotics, which, due to its high resistance to biological degradation, is considered a potent environmental contaminant. In this study, we use CuO nanoparticles (NPs) for photocatalytic degradation of MNZ. Photocatalytic NPs with a crystallinity of over 80% were synthesized using a facile co-precipitation method followed by calcination at a temperature of 500°C for a duration of 1 h. NPs were characterized thoroughly to investigate their opto-structural properties. We investigated the efficiency of photocatalytic degradation with the variation of MNZ concentration, NP loading and the pH of the MNZ solution. Experimental results revealed that the pH of the MNZ solution strongly controlled the photocatalytic degradation efficiency. As pH was increased from 7 to 11, the degradation rate was enhanced remarkably. Degradation efficiency was also found to be strongly dependent on the concentration of both MNZ solution and CuO NPs.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-06-01 , DOI:
10.1002/sia.7240
Angle-resolved X-ray photoelectron spectroscopy (ARXPS) is a technique used for depth-dependent analysis in the near-surface region of samples. Calculation of a concentration depth profile using ARXPS requires an inverse Laplace transform, which adds considerable complexity to the analysis. In this insight note, the Tikhonov regularization algorithm for depth profile reconstruction from ARXPS data is examined. The steps required to produce a concentration depth profile are provided. The discussion includes strategies that deal with elastic scattering, electron attenuation, choice of regularization terms and optimization of the regularization parameters. The method is implemented in a Microsoft Excel spreadsheet that allows users to calculate a depth profile for data collected at up to five angles for five different peak components.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2022-12-21 , DOI:
10.1002/sia.7187
Information on mechanical properties of human enamel and dentin and effect of load on their deformation and damage tolerance is very important in the development of successful dental materials. In this study, the hardness, indentation modulus and deformation characteristics of tooth have been investigated across the lingual–buccal enamel and dentin cross-section by instrumented indentation up to 1500-nm indentation depth. We realized and examined the distribution of hardness and modulus at different areas of enamel and dentin with the aim to understand deformation behaviour at these different locations. Scanning electron microscopy was used for the microstructure characterization of the enamel and dentin and their deformation behaviour. Raman spectroscopy analyses were carried out for determination of the enamel and dentin composition as well. The average values of hardness and modulus for enamel in the occlusal area are 5.35 ± 0.19 and 98.1 ± 1.5 GPa, in the inner area 3.68 ± 0.5 and 81.8 ± 5 GPa and in the area close to the dentin–enamel junction 2.83 ± 0.27 and 71.4 ± 4.1 GPa, respectively. The average values of hardness and modulus of dentin in the area close to the dentin–enamel junction are 0.71 ± 0.05 and 21.27 ± 0.76 GPa and in the inner area 0.65 ± 0.06 and 19.79 ± 0.93 GPa, respectively. The effect of the indentation location on deformation and mechanical properties was clarified.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2022-12-17 , DOI:
10.1002/sia.7186
The production of nanoparticles (Np) is an important sector in current technological development. Processes such as high-energy grinding are among the most promising because of their high efficiency and low energy cost. In this sense, the filling ratio of vial (FRV) is one of the most interesting and poorly studied process variables that can optimize the production of Np on a large scale. In the present work, dry ZnO Np are produced, with different FRV values (40%, 38%, 23%, and 10%), as well as wet samples. The results show that the variation of the FRV allows to generate an energetic increase of the grinding, modifying the morphology, the particle size, and the surface area of the ZnO powders, without generating structural or chemical changes. The X-ray diffraction (XRD) results show the presence of the zincite phase (hexagonal) with a variation in crystallinity depending on the FRV, which is due to the deformation of the Np during the process. The XPS results showed a slight chemical shift (variation in binding energy) as a function of grinding because of the activation shown by deformation. UV–VIS analyses showed a marked increase in the magnitude of absorbed intensity for all analyzed samples compared with the commercial powder. These results confirm that FRV is a sensitive parameter in the process of obtaining ZnO Np by the planetary mill technique, which allows efficient control of its characteristics for a given application.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-04-29 , DOI:
10.1002/sia.7216
Polycrystalline-multiferroic Bi0.85Pr0.15-xEuxFe0.97Mn0.03O3 (0, 0.01, 0.02, 0.03, 0.4, 0.05) thin films were grown on fluorine-doped tin oxide (FTO)/glass substrate with radio frequency (RF) magnetron sputtering. Rietveld quantitative analysis reveals that whereas the starting materials (nanoparticles [NPs] and ceramics) are composed of tetragonal
P
4
mm symmetry, the thin films can lose 80% of this symmetry to become rhombohedral
R
3
c symmetry. The structure evolution from tetragonal to rhombohedral symmetry indicates that the Eu3+ ion acts positively to reduce the tensile residual stress component from 24 to 1.8 MPa in the thin films. The band gap shifts to 2.17 eV by Eu substitution at the A-site of the perovskite. Scanning electron microscopy (SEM) results show high-elongated nanocrystals that share parallel facets without porosity. In that morphology, the Eu has a strong influence on reducing the magnetic coercivity from 10.7 to 6.5 kOe, which has been interpreted in terms of local shape anisotropy. Although the magnetic response increases monotonously, the ferroelectric polarization decreases with doping. These changes are explained through local defects created by the evolution of the
V
O
·
·
concentration that changes significantly by Eu doping.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-03-05 , DOI:
10.1002/sia.7211
Recent developments in inherently selective atomic layer deposition (ISALD) resulted in the deposition of amorphous ZrO2 thin film on Si with a high growth rate (2 Å/cycle). The deposited film with a high dielectric constant via ISALD may be used in semiconductor processing. However, the amorphous nature of the film and the ZrO2–SiO2/Si interface must be assessed to ensure the prevention of leakage current. There is little information available in the literature regarding the ZrO2–SiO2/Si interface of atomic layer deposition (ALD) ZrO2 film. In this study, high-resolution transmission electron microscopy was extensively used to determine whether the film and the interface were crystalline or amorphous. It was interesting to find that a high-energy electron beam can induce crystallinity in the amorphous as-deposited ZrO2 film within minutes of exposure. Moreover, outward diffusion of the nucleated tetragonal ZrO2 away from the interface was also observed.
Journal of Power Sources ( IF 9.2 ) Pub Date: 2023-02-20 , DOI:
10.1002/sia.7210
In this study, the comparative analysis of the structural, optical, and photocatalytic properties of ZnO nanoparticles (NPs) synthesized by two different methods is carried out. Both samples were annealed at 500°C and yielded crystalline ZnO with hexagonal wurtzite crystalline structures. Average crystallite sizes of 17 and 28 mm were found for chemical coprecipitation and modified sol–gel method, respectively. The crystallinity of ZnO NPs synthesized by the chemical coprecipitation method was comparatively higher than ZnO NPs synthesized by the modified sol–gel method. SEM revealed near-spherical NPs in both cases, where the particle size of 100 nm was observed for the chemical coprecipitation approach compared with the particle size of 38 mm for ZnO NPs. The bandgap value from both processes did not show any significant differences and was calculated at around 3.25 eV. Photocatalytic activity of ZnO synthesized by chemical coprecipitation and modified sol–gel methods was measured by degrading rhodamine B (RhB) under UV irradiation. The NPs produced by the modified sol–gel route showed significantly superior photocatalytic activity under similar conditions. The variations of these results show that even slight variations in ZnO structural and morphological characteristics have a significant impact on the optical properties as well as photocatalytic efficacy of these NPs.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.30 | 262 | Science Citation Index Science Citation Index Expanded | Not |
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